N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as EDP-420, is a novel compound that has been synthesized for scientific research purposes. EDP-420 is a piperazine derivative that has shown promising results in various studies and research projects.
Scientific Research Applications
Anticonvulsant Activity Evaluation
Research on derivatives of acetamide compounds, such as those incorporating dioxopiperazine and dimethoxyphenyl groups, has been conducted to explore their potential anticonvulsant activities. These compounds were synthesized and evaluated for their affinity to GABAergic biotargets and tested for anticonvulsant activity using animal models. While specific derivatives showed a tendency towards anticonvulsant activity, a direct correlation between structure and activity was sought to understand the pharmacophore's role in this biological effect (Wassim El Kayal et al., 2022).
Receptor Affinity Studies
Studies on N-(arylpiperazinyl)acetamide derivatives of dimethyl-diones have been reported where these compounds were synthesized and evaluated for their binding affinities towards serotonin and dopamine receptors. Such research helps in determining the structural features responsible for receptor affinity, contributing to the development of potential therapeutic agents targeting neurological disorders (P. Żmudzki et al., 2015).
Synthetic Methodologies and Chemical Transformations
Research involving compounds with similar structural motifs includes studies on synthetic methodologies and chemical transformations, such as oxidative radical cyclization to produce erythrinanes from methylthio)acetamide derivatives (Shiho Chikaoka et al., 2003). These studies contribute to the broader understanding of synthetic chemistry and provide pathways for constructing complex molecular architectures.
Crystal Structure and Physical Chemistry
The crystal structure and physical chemistry of related compounds, such as N-substituted acetamide derivatives, have been explored to understand their molecular conformation and interactions. Such studies are foundational for designing drugs with desired physical and chemical properties (K. Sethusankar et al., 2002).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-12-9-11(23-2)5-6-13(12)24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOERLRQWWFBNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
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